N-(4-butylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
描述
属性
IUPAC Name |
N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-6-14-9-11-15(12-10-14)21-18(24)13-26-19-16-7-4-5-8-17(16)22-20(25)23-19/h9-12H,2-8,13H2,1H3,(H,21,24)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDYTJIVMYXLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-butylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
- Molecular Formula : C26H38N4O2S
- Molecular Weight : 470.67 g/mol
- CAS Number : 941891-57-2
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The detailed synthetic pathway is crucial for understanding the compound's structure and properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For example:
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to measure cell viability post-treatment. Compounds with similar structures showed varying degrees of cytotoxicity.
- Mechanism of Action : The anticancer activity appears to be structure-dependent. Variations in the phenyl ring significantly affected potency:
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated:
- Pathogen Testing : The compound was screened against multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus.
Case Studies and Research Findings
相似化合物的比较
Comparison with Similar Compounds
2.1 Structural Analogs
Key structural analogs are compared below based on substituents, biological targets, and functional outcomes:
2.2 Key Observations
Core Modifications: The hexahydroquinazolinyl core in the target compound and 3c confers conformational rigidity, enhancing target selectivity. Replacement of the hexahydroquinazoline with a pyrimidinyl group (e.g., ) reduces ring strain but may decrease hydrophobic interactions .
Substituent Effects: 4-Butylphenyl (target compound) vs. Sulfamoylphenyl () introduces polar sulfonamide groups, favoring solubility but possibly reducing blood-brain barrier penetration compared to alkyl/aryl groups .
Biological Activity :
- MMP-9 Inhibition : Compound 3c (Kd = 320 nM) demonstrates that hexahydroquinazoline derivatives effectively block MMP-9 dimerization and tumor metastasis. The target compound’s butylphenyl group may further optimize hydrophobic interactions with the MMP-9 hemopexin domain .
- Orco Channel Agonism : VUAA-1’s triazolyl-acetamide structure highlights the importance of heterocyclic cores in insect olfaction modulation. The target compound’s quinazolinyl core may lack the planar geometry required for Orco binding .
常见问题
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the sulfanyl-acetamide linkage and absence of tautomeric shifts in the hexahydroquinazolinone ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 429.18) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect polar degradation products .
Data Cross-Validation : Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-calculated vibrational modes to resolve ambiguities .
How can contradictory bioactivity data across studies be systematically addressed?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurity profiles. Recommended approaches:
- Dose-Response Reproducibility : Validate IC₅₀ values in ≥3 independent assays (e.g., MMP-9 inhibition in HT1080 cells vs. recombinant protein) .
- Impurity Profiling : Use LC-MS to identify bioactive byproducts (e.g., oxidized sulfanyl groups) that may skew results .
- Comparative Studies : Benchmark against structurally related analogs (e.g., N-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .
Table 1 : Example Bioactivity Discrepancies and Resolutions
| Assay System | Reported IC₅₀ (µM) | Resolution Strategy |
|---|---|---|
| MMP-9 inhibition (in vitro) | 2.1 vs. 5.0 | Verify proenzyme activation status |
| Antiproliferative activity | 10 vs. 50 | Standardize cell passage number |
What computational strategies are suitable for predicting the mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with MMP-9’s hemopexin domain (HPX), focusing on key residues (e.g., Arg424, Tyr420) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent bulk (e.g., butyl vs. ethoxy groups) with inhibitory potency using CoMFA/CoMSIA .
Validation : Cross-reference computational predictions with SPR-measured binding kinetics (e.g., KD = 320 nM for fluorophenyl analogs) .
How can stability under physiological conditions be evaluated?
Q. Basic Research Focus
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24h. Monitor degradation via HPLC; identify products (e.g., hydrolyzed acetamide) via LC-MS/MS .
- Photostability : Conduct ICH Q1B testing under UV/visible light (1.2 million lux·hr) .
- Formulation Strategies : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility (>50 µg/mL target) .
What approaches are recommended for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Analog Synthesis : Modify the butylphenyl group (e.g., replace with methyl, ethoxy, or halogenated aryl) and compare bioactivity .
- Pharmacophore Mapping : Identify essential motifs (e.g., sulfanyl linker, hexahydroquinazolinone core) using Discovery Studio .
- Metabolic Profiling : Incubate with liver microsomes to identify sites of oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) .
Table 2 : SAR Trends in Analog Series
| Substituent | MMP-9 KD (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-butylphenyl | 2100 | 12 |
| 4-fluorophenyl | 320 | 8 |
| 4-methoxyphenyl | 4500 | 35 |
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; confirm planarity of the quinazolinone ring and dihedral angles of the sulfanyl bridge .
- Polymorph Screening : Identify stable forms via slurry conversion experiments (e.g., Form I vs. Form II melting points) .
Key Metrics : Report R factors (<5%), bond length deviations (±0.02 Å), and hydrogen-bonding networks .
What experimental designs are optimal for studying target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring MMP-9 stabilization after compound treatment .
- Knockdown/Rescue Experiments : Use siRNA to silence MMP-9 and assess compound efficacy loss .
- In-Cell NMR : Track real-time interactions in HCT-116 colon cancer cells .
Data Interpretation : Correlate target occupancy (SPR) with functional outcomes (e.g., inhibition of metastasis in xenograft models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
